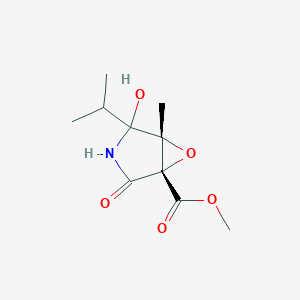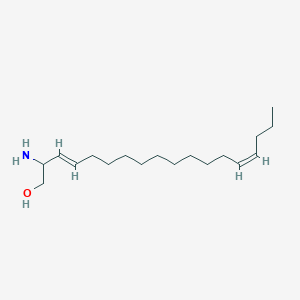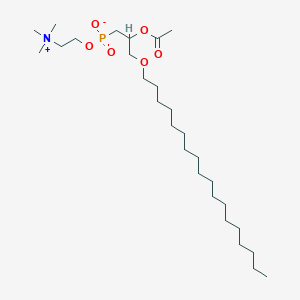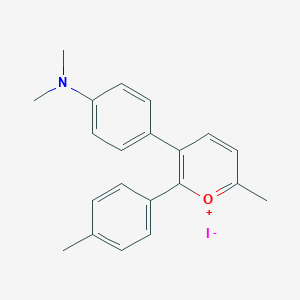
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide (known as MMDPPI) is a synthetic organic compound that belongs to the pyrylium family. It is a fluorescent dye that is commonly used in scientific research for imaging and labeling purposes. MMDPPI is a popular choice because of its unique properties, such as high quantum yield, photostability, and low toxicity.
Aplicaciones Científicas De Investigación
MMDPPI is widely used in scientific research as a fluorescent probe for imaging and labeling applications. It can be used to label proteins, DNA, and RNA in living cells and tissues. MMDPPI has been used in various fields of research such as cell biology, neuroscience, and biochemistry. It has been used to study the dynamics of protein-protein interactions, membrane trafficking, and gene expression.
Mecanismo De Acción
The mechanism of action of MMDPPI is based on its ability to bind to biological molecules such as proteins and nucleic acids. MMDPPI is a cationic dye that binds to negatively charged molecules through electrostatic interactions. Once bound, MMDPPI emits fluorescence when excited by light. The fluorescence signal can be used to visualize the location and movement of the labeled molecules.
Biochemical and Physiological Effects
MMDPPI has low toxicity and does not have any significant biochemical or physiological effects on living cells or tissues. It has been shown to be non-cytotoxic and non-mutagenic in vitro and in vivo. However, it is important to note that the concentration and duration of exposure can affect the viability of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMDPPI in lab experiments include its high quantum yield, photostability, and low toxicity. It is also easy to use and can be readily synthesized in the lab. The limitations of using MMDPPI include its sensitivity to pH and ionic strength, which can affect its binding affinity to biological molecules. It is also important to note that MMDPPI is not suitable for use in live animal studies due to its limited tissue penetration.
Direcciones Futuras
For the use of MMDPPI include the development of new fluorescent probes and the use of MMDPPI in the development of new diagnostic and therapeutic tools for diseases.
Métodos De Síntesis
The synthesis of MMDPPI involves the reaction of 2-methyl-4,6-bis(dimethylamino)phenol with iodine in the presence of sulfuric acid. The resulting product is a yellow powder that is soluble in organic solvents such as methanol and acetonitrile. The purity of MMDPPI can be improved by recrystallization or column chromatography.
Propiedades
Número CAS |
151921-86-7 |
|---|---|
Nombre del producto |
2-Methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |
Fórmula molecular |
C21H22INO |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[6-methyl-2-(4-methylphenyl)pyrylium-3-yl]aniline;iodide |
InChI |
InChI=1S/C21H22NO.HI/c1-15-5-8-18(9-6-15)21-20(14-7-16(2)23-21)17-10-12-19(13-11-17)22(3)4;/h5-14H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
NQEUPWHFPCMOCI-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=CC(=[O+]2)C)C3=CC=C(C=C3)N(C)C.[I-] |
Sinónimos |
2-Me-bis(diMeNHPh)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium 2-methyl-4,6-bis(N,N-dimethylaminophenyl)pyrylium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



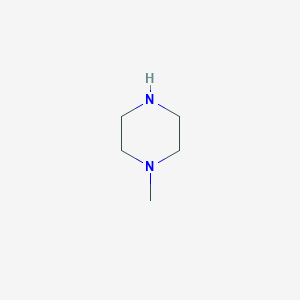
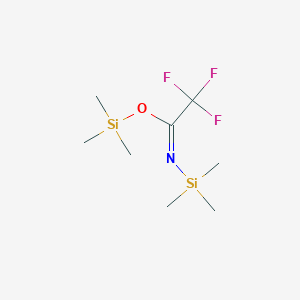
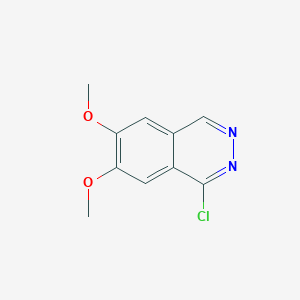
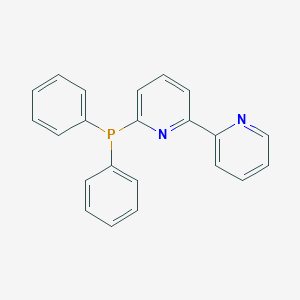
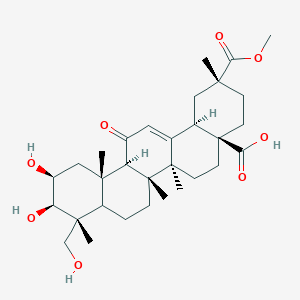
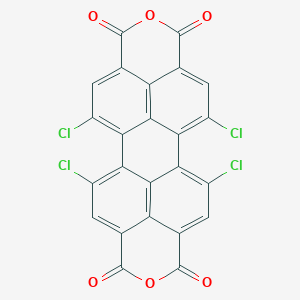
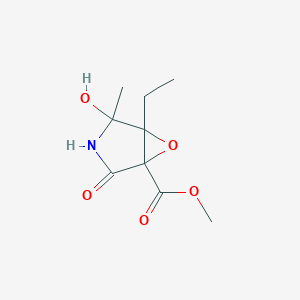
![N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B117269.png)
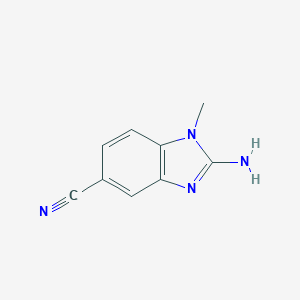
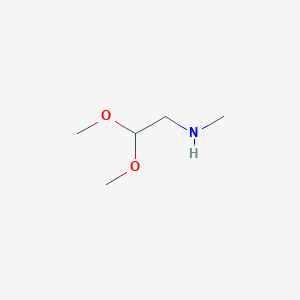
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
